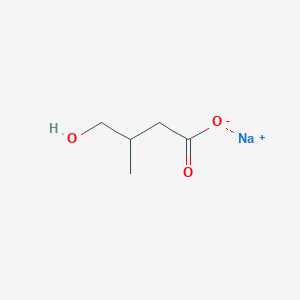
Sodium 4-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C5H9NaO3. It is a sodium salt derivative of 4-hydroxy-3-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-3-methylbutanoate can be synthesized through the saponification of 4-hydroxy-3-methylbutanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the addition of sodium hydroxide under controlled temperature conditions to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 4-hydroxy-3-methylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 4-oxo-3-methylbutanoate
Reduction: 4-hydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Sodium 4-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a metabolic intermediate.
Industry: It is used in the production of superabsorbent hydrogels and other industrial materials.
Mécanisme D'action
The mechanism of action of sodium 4-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- Sodium 4-hydroxy-4-methyl-2-methylene butanoate
- Sodium 4-hydroxy-2-methylene butanoate
- Sodium butanoate
Comparison: Sodium 4-hydroxy-3-methylbutanoate is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the butanoate backbone. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C5H9NaO3 |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
sodium;4-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
FOJNUIYVJMPLMU-UHFFFAOYSA-M |
SMILES canonique |
CC(CC(=O)[O-])CO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


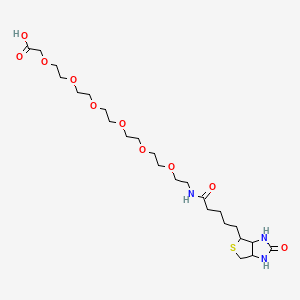
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
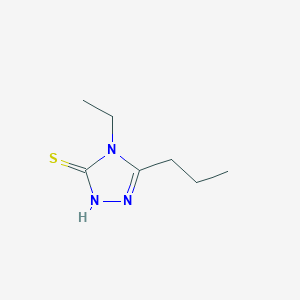
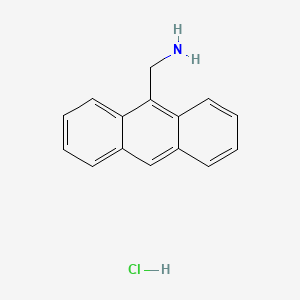

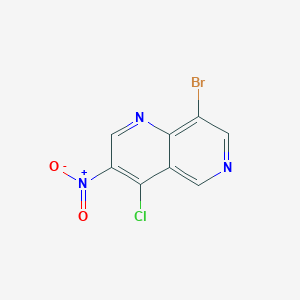
![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
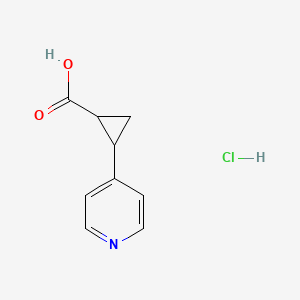
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)
![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)

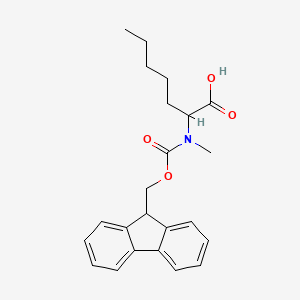
![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
